molecular formula C4H6N2OS B3050851 1-Methyl-2-sulfanylideneimidazolidin-4-one CAS No. 29181-65-5

1-Methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3050851
CAS No.: 29181-65-5
M. Wt: 130.17 g/mol
InChI Key: MOKGHQUWPQTSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-sulfanylideneimidazolidin-4-one can be synthesized through several methods. One common approach involves the reaction of thioamides with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous ether at low temperatures.

    Substitution: Halides, amines; reactions usually require a polar solvent and a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted imidazolidinones.

Scientific Research Applications

1-Methyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, particularly in relation to thiamine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by mimicking the activity of thiamine, thereby influencing thiamine-dependent enzymes and metabolic pathways. This interaction can lead to enhanced cellular energy production and protection against oxidative stress.

Comparison with Similar Compounds

  • 1-Methyl-2-thiohydantoin
  • 1-Methyl-2-thioimidazolidin-4-one
  • 1-Benzoyl-2-sulfanylideneimidazolidin-4-one

Comparison: 1-Methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-Methyl-2-sulfanylideneimidazolidin-4-one, commonly referred to as a thiohydantoin derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antidiabetic, and anticonvulsant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological activity. The compound has been synthesized using various methods, often involving multi-step organic reactions that yield the thiohydantoin framework.

PropertyValue
Molecular FormulaC₅H₈N₂S
Molecular Weight144.19 g/mol
Melting Point223 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown promising results.

Case Study: Antimicrobial Efficacy

A study investigated the antibacterial activity of synthesized thiohydantoins against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed higher antibacterial activity than others, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been explored for its anticancer potential. Investigations into its mechanism of action have revealed that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Research Findings

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest was linked to its interaction with cellular targets involved in growth regulation.

Antidiabetic Effects

Recent research has highlighted the potential of this compound in managing diabetes. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in experimental models.

Experimental Results

In a controlled study on diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The compound's mechanism appears to involve the inhibition of gluconeogenesis and enhancement of glucose uptake in peripheral tissues.

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. Preliminary findings suggest that it may provide protection against seizures induced by various pharmacological agents.

Study Overview

A study evaluated the anticonvulsant effects of this compound using animal models subjected to electrically induced seizures. The results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

The biological activities of this compound are attributed to its interaction with various molecular targets. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways involved in disease processes.

Biological ActivityMechanism
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
AntidiabeticInhibition of gluconeogenesis
AnticonvulsantModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-Methyl-2-sulfanylideneimidazolidin-4-one, and what reaction conditions optimize yield and purity?

  • Answer: The synthesis typically involves cyclocondensation reactions using thiourea derivatives and α-halo ketones. For example, alkylation of 1-methylimidazole precursors with sulfur-containing reagents (e.g., thiols or disulfides) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Reaction temperatures between 60–80°C improve reaction kinetics. Purification via recrystallization from DMF/EtOH mixtures enhances purity, while column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K using Mo Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. Refinement with SHELXL (SHELX suite) resolves anisotropic displacement parameters and hydrogen bonding networks. For visualization and geometry analysis, WinGX and ORTEP for Windows generate thermal ellipsoid plots and molecular packing diagrams. Key metrics include R factor <0.05, wR factor <0.15, and data-to-parameter ratios >10 to ensure reliability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Answer: Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Antifungal screening : Agar diffusion assays on C. albicans.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Structural analogs (e.g., 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one) show bioactivity, suggesting similar protocols apply .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results for this compound?

  • Answer: Cross-validation using complementary techniques:

  • HRMS confirms molecular weight and isotopic patterns.
  • 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, particularly for tautomeric forms.
  • Revisiting crystallization conditions (e.g., solvent choice, slow evaporation) improves crystal quality. For twinned crystals, SHELXD (SHELX suite) enables robust phase refinement. If inconsistencies persist, consider dynamic NMR studies to probe conformational flexibility .

Q. What computational approaches predict the reactivity of the sulfanylidene group in nucleophilic substitution reactions?

  • Answer:

  • DFT calculations (B3LYP/6-31G* basis set) model transition states and charge distribution.
  • Molecular docking (AutoDock Vina) predicts binding affinities to enzymatic targets (e.g., kinases).
  • Electrostatic potential maps (MEPs) generated via Gaussian software highlight nucleophilic/electrophilic sites.
    • Visualization tools like ORTEP and Mercury (CCDC) aid in comparing computational and experimental geometries .

Q. What strategies optimize the compound’s stability under varying pH conditions for in vitro studies?

  • Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at 24/48/72 hours.
  • Optimal storage : Lyophilized form at -20°C in amber vials; reconstitute in PBS (pH 7.4) for assays.
  • Derivatization : Introduce electron-withdrawing groups (e.g., acetyl) at the 1-position to reduce hydrolysis susceptibility .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

  • Answer: A multi-modal approach:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation.
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress.
  • Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., p53, PI3K/AKT).
  • Dose-response curves : Fit data to Hill equations to determine EC₅₀ and efficacy .

Q. Notes

  • Data Contradiction Analysis : Always validate unexpected results with orthogonal methods (e.g., SC-XRD + NMR + HRMS) to distinguish experimental artifacts from true anomalies .
  • Software Tools : SHELX (structure refinement), WinGX (data processing), and Gaussian (computational modeling) are industry standards .

Properties

IUPAC Name

1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGHQUWPQTSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391624
Record name 1-Methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29181-65-5
Record name NSC244824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
1-Methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
1-Methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
1-Methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
1-Methyl-2-sulfanylideneimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.